N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolidine group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the methoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies, including binding assays and cellular studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-7-5-13(6-8-14)11-16(23)20-15-12-19-18(25-2)21-17(15)22-9-3-4-10-22/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOSGQQJPWDFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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